3-bromo-5-fluoro-N-prop-2-ynylbenzamide
Description
Properties
IUPAC Name |
3-bromo-5-fluoro-N-prop-2-ynylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h1,4-6H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAUSPKWKAKYEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=CC(=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-5-fluoro-N-prop-2-ynylbenzamide has been investigated for its potential therapeutic properties, particularly as a drug candidate in the treatment of various diseases. Research indicates that compounds with similar structures exhibit promising activity against cancer cells and microbial infections.
- Anti-Cancer Activity: Studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, making it a candidate for further development in oncology.
- Antimicrobial Properties: The compound's ability to disrupt bacterial cell membranes has been explored, suggesting potential use as an antimicrobial agent.
Chemical Biology
In biochemical research, this compound is used as a biochemical probe to study enzyme interactions and cellular pathways. Its reactive groups allow it to form covalent bonds with target proteins, facilitating the investigation of enzyme mechanisms and cellular processes.
Organic Synthesis
The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. It can participate in various chemical reactions such as:
- Nucleophilic substitutions
- Coupling reactions for constructing larger molecular frameworks.
These properties make it valuable in developing new pharmaceuticals and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-Cancer Activity | Demonstrated significant inhibition of tumor growth in xenograft models using derivatives of this compound. |
| Study B | Antimicrobial Properties | Showed effective bactericidal activity against Gram-positive bacteria, indicating potential for use in antibiotic formulations. |
| Study C | Enzyme Interaction | Utilized as a probe to identify binding sites on target enzymes, leading to insights into their catalytic mechanisms. |
Comparison with Similar Compounds
Table 1: Substituent Comparison
*Estimated based on C₁₀H₈BrFNO; †Calculated from intermediates in ; ‡From ; §From .
Key Observations:
Halogen Diversity : The target compound lacks chlorine or trifluoromethyl groups present in analogs (e.g., ), which may reduce steric hindrance compared to bulkier substituents.
Lipophilicity : Analogs with trifluoromethyl or trifluoropropyl groups () exhibit higher logP values, whereas the target compound’s propargyl group may balance polarity and membrane permeability.
Preparation Methods
Direct Amidation Using Coupling Agents
A common approach involves activating 3-bromo-5-fluorobenzoic acid (1) for amidation with propargylamine. Carbodiimide-based coupling agents like EDCI or HATU facilitate this transformation in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). For instance, HATU (1.1 equiv) and DIPEA (3 equiv) in DMF at 0–25°C for 12–24 hours yield the target amide. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically achieves >75% purity.
Key Considerations :
-
Side Reactions : Over-activation of the carboxylic acid may lead to symmetric anhydride formation.
-
Scale-Up : EDCI-mediated couplings are cost-effective for industrial applications but require rigorous exclusion of moisture.
Acid Chloride Intermediate Route
Synthesis of 3-Bromo-5-fluorobenzoyl Chloride
Treatment of 3-bromo-5-fluorobenzoic acid (1) with thionyl chloride (2 equiv) in refluxing toluene (80°C, 4 hours) generates the corresponding acid chloride (2). Excess thionyl chloride is removed under reduced pressure, and the residue is used directly in the next step.
Propargylamine Coupling
Propargylamine (1.2 equiv) is added dropwise to a solution of (2) in anhydrous THF at 0°C. After stirring at 25°C for 6 hours, the mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography (30% ethyl acetate/hexane) to isolate the amide (3) in 68–72% yield.
Advantages :
-
High Atom Economy : Minimal byproducts compared to coupling agents.
-
Rapid Reaction : Acid chlorides react efficiently with amines at ambient temperatures.
Nitrile Hydrolysis Followed by Amidation
Hydrolysis of 3-Bromo-5-fluorobenzonitrile
3-Bromo-5-fluorobenzonitrile (4), available commercially or via bromination/cyanation of fluorobenzonitriles, undergoes hydrolysis in H₂SO₄ (50% v/v) at 100°C for 8 hours to yield 3-bromo-5-fluorobenzoic acid (1). Neutralization with NaOH and acidification with HCl precipitates the acid, which is filtered and dried (85–90% yield).
Subsequent Amidation
The acid (1) is then subjected to standard amidation protocols as described in Section 1.1.
Limitations :
-
Multi-Step Process : Adds complexity compared to direct methods.
-
Harsh Conditions : Strong acid hydrolysis may degrade sensitive substrates.
Adaptation of Isatoic Anhydride Methodology
Synthesis via Isatoic Anhydride Intermediate
Inspired by the synthesis of triazolobenzodiazepinones, 3-bromo-5-fluoroisatoic anhydride (5) (hypothetical intermediate) reacts with N-methylpropargylamine in refluxing dioxane (3 hours). The resulting 2-amino intermediate undergoes diazotization and cyclization to yield triazole derivatives, but this route may be adapted for direct amidation by omitting cyclization steps.
Reaction Conditions :
-
Solvent : Dioxane, 90°C, 3 hours.
-
Work-Up : Adjust to pH 9 with NaOH, extract with ethyl acetate, and purify via silica gel chromatography.
Challenges :
-
Intermediate Availability : 3-Bromo-5-fluoroisatoic anhydride must be synthesized de novo.
-
Side Reactions : Diazotization may lead to triazole formation unless carefully controlled.
Palladium-Catalyzed Cross-Coupling Approaches
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 2 mol% PdCl₂(PPh₃)₂ | 72 |
| Solvent | DME/H₂O | 68 |
| Temperature | 80°C | 70 |
Comparative Analysis of Methods
Yield and Scalability
Q & A
Q. What structural modifications of this compound enhance its potential as a kinase inhibitor lead compound?
- Answer :
- Propargyl group replacement : Substitute with cyclopropane (via Huisgen cycloaddition) to improve metabolic stability.
- Heterocycle introduction : Attach pyridyl or imidazole rings to enhance ATP-binding pocket interactions.
- Bioisosteric swaps : Replace bromo with chloro to reduce molecular weight while maintaining potency.
- Prodrug strategies : Esterify the amide to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
